Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl- is an organic compound with a unique structure that combines a benzene ring with an ethenylsulfinyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl- typically involves the following steps:
Formation of the Ethenylsulfinyl Group: This can be achieved by reacting an appropriate sulfoxide precursor with a vinylating agent under controlled conditions.
Attachment to the Benzene Ring: The ethenylsulfinyl group is then introduced to the benzene ring through electrophilic aromatic substitution reactions.
Introduction of the Methyl Group: The methyl group can be added via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution and Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The ethenylsulfinyl group can undergo oxidation to form sulfone derivatives.
Reduction: Reduction of the ethenylsulfinyl group can yield the corresponding sulfide.
Substitution: The benzene ring can participate in various electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens with Lewis acids for halogenation.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The ethenylsulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-[(S)-ethenylsulfonyl]-4-methyl-
- Benzene, 1-[(S)-ethenylthio]-4-methyl-
- Benzene, 1-[(S)-ethenylsulfinyl]-2-methyl-
Comparison: Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl- is unique due to the presence of the ethenylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the methyl group also influences the compound’s properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
27328-17-2 |
---|---|
Molekularformel |
C9H10OS |
Molekulargewicht |
166.24 g/mol |
IUPAC-Name |
1-[(S)-ethenylsulfinyl]-4-methylbenzene |
InChI |
InChI=1S/C9H10OS/c1-3-11(10)9-6-4-8(2)5-7-9/h3-7H,1H2,2H3/t11-/m0/s1 |
InChI-Schlüssel |
ODAVDFDCUDDZPI-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[S@@](=O)C=C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.